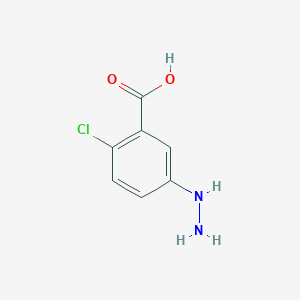

![molecular formula C16H14ClNO4S B2995484 methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327196-54-2](/img/structure/B2995484.png)

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate, also known as MCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MCA is a member of the sulfonyl acrylate family of compounds, which have been shown to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Polymerization

Enantioselective Synthesis of Polycyclic Indoles : A study by Gao, Xu, and Shi (2015) describes the use of a chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate. This reaction yields adducts that can be further transformed into polycyclic indoles, demonstrating the compound's role in synthesizing complex organic molecules (Yu-Ning Gao, Qin Xu, M. Shi, 2015).

RAFT Polymerization for Star Copolymers : Bray et al. (2017) explored reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers, incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) with comonomers. This study highlights the compound's potential in creating complex polymer architectures for industrial applications (Caroline P Bray, Raoul Peltier, Hyungsoo Kim, Antonio Mastrangelo, S. Perrier, 2017).

Sulfonation and Modification of Polymers

Polymer Electrolyte Membranes Synthesis : Takahashi et al. (2008) synthesized polymer electrolyte membranes (PEMs) consisting of alkylsulfonic acid through radiation-induced graft polymerization of methyl acrylate into a poly(ethylene-co-tetrafluoroethylene) film, followed by a sulfonation process. This research underlines the compound's usefulness in creating PEMs for fuel cell applications (Shuichi Takahashi, Hiroyuki Okonogi, T. Hagiwara, Y. Maekawa, 2008).

Hydrogel and Coating Applications

Hydrogel Transformation for Biomedical Engineering : Yu et al. (2020) demonstrated a strategy to transform weak poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels into tough ones through strong sulfonate–Zr4+ metal-coordination complexes. This finding opens up possibilities for using the compound in versatile applications, including biomedical engineering (H. Yu, S. Zheng, Lingtao Fang, Zhimin Ying, M. Du, Jing Wang, Ke‐feng Ren, Z. Wu, Q. Zheng, 2020).

UV-Curable Acrylate Polymer for Anti-Fog Coatings : Yuan et al. (2014) prepared UV-curable hydrophilic acrylate polymers containing sulfonic acid groups for anti-fog coatings. This application exemplifies the compound's potential in creating functional coatings with excellent anti-fog performance (Yan Yuan, Ren Liu, C. Wang, Jing Luo, Xiaoya Liu, 2014).

Propiedades

IUPAC Name |

methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZIKHFJIIZMI-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)

![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)

![2-{4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/structure/B2995420.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)